Methyl phenyl(propan-2-yl)carbamodithioate
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Overview
Description
Methyl phenyl(propan-2-yl)carbamodithioate: is an organic compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the remaining valence satisfied by an alkyl or aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl phenyl(propan-2-yl)carbamodithioate typically involves the reaction of an isocyanate with a dithiocarbamate. One common method is the reaction of phenyl isocyanate with sodium diethyldithiocarbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The raw materials, including phenyl isocyanate and sodium diethyldithiocarbamate, are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl phenyl(propan-2-yl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or disulfides, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted carbamodithioates.
Scientific Research Applications
Methyl phenyl(propan-2-yl)carbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of polymers and other materials due to its ability to form stable sulfur-containing compounds.
Mechanism of Action
The mechanism of action of methyl phenyl(propan-2-yl)carbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. The pathways involved in its mechanism of action include the formation of reactive intermediates that can interact with cellular components, leading to changes in cellular function.
Comparison with Similar Compounds
- Methyl phenylcarbamodithioate
- Methyl (2-methylphenyl)carbamodithioate
- Cyanomethyl methyl(phenyl)carbamodithioate
Comparison: Methyl phenyl(propan-2-yl)carbamodithioate is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
62604-32-4 |
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Molecular Formula |
C11H15NS2 |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
methyl N-phenyl-N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/C11H15NS2/c1-9(2)12(11(13)14-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
UZYAXQDEYFVLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=S)SC |
Origin of Product |
United States |
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